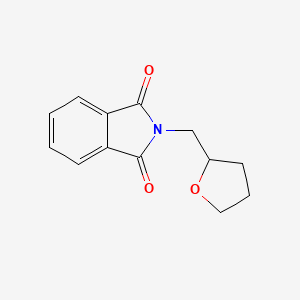

2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(oxolan-2-ylmethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

ZNBXDWLLIYOFNP-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

This technical guide provides an in-depth analysis of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione , commonly known as

Technical Whitepaper & Application Guide[1]

Executive Summary

2-(Oxolan-2-ylmethyl)isoindole-1,3-dione is a bicyclic imide derivative utilized primarily as a masked form of tetrahydrofurfurylamine .[1] By protecting the primary amine within a phthalimide scaffold, researchers can perform chemical modifications on the tetrahydrofuran ring or use the moiety as a robust leaving group in nucleophilic substitutions. Its stability against oxidative and mildly acidic conditions makes it a superior alternative to simple amide protection in multi-step pharmaceutical syntheses.

Structural Characterization & Identity

The compound consists of a phthalimide core

| Parameter | Technical Specification |

| IUPAC Name | 2-(Tetrahydrofuran-2-ylmethyl)isoindole-1,3-dione |

| Common Synonyms | |

| CAS Registry Number | 26116-10-9 |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| SMILES | O=C1C2=CC=CC=C2C(=O)N1CC3OCCC3 |

| Chirality | Racemic (±) or Enantiopure (depending on precursor) |

Physicochemical Profile

The physical properties of

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 86.5 – 87.5 °C [1] |

| Solubility | Highly soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water |

| Stability | Stable under standard laboratory conditions; hydrolytically stable at neutral pH |

| Reactivity Hazards | Susceptible to ring-opening in strong aqueous base or hydrazine |

Synthetic Pathways

Two primary methodologies are employed for the synthesis of this compound, chosen based on the availability of reagents and the required stereochemical purity.

Method A: Direct Condensation (Thermal)

This is the most atom-economical route, involving the dehydration reaction between phthalic anhydride and tetrahydrofurfurylamine.

-

Reagents: Phthalic anhydride, Tetrahydrofurfurylamine.[2]

-

Conditions: Reflux in toluene with Dean-Stark trap or solvent-free melt at 140–160°C.

-

Yield: Typically

90%.[3]

Method B: Gabriel Synthesis (Nucleophilic Substitution)

Used when the amine is not available, this method utilizes potassium phthalimide and a tetrahydrofurfuryl halide.

-

Reagents: Potassium phthalimide, Tetrahydrofurfuryl bromide/chloride.

-

Conditions: DMF or DMSO, 80–100°C.

-

Mechanism:

displacement of the halide by the phthalimide anion.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways demonstrating the Condensation (Solid lines) and Gabriel Synthesis (Dashed lines) routes.

Reactivity & Deprotection Protocols

The utility of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione lies in its ability to withstand diverse reaction conditions (oxidations, reductions, acylations) before releasing the free amine.[1]

The Ing-Manske Procedure (Hydrazinolysis)

This is the standard deprotection method. It is preferred over acid/base hydrolysis because it avoids opening the tetrahydrofuran ring, which can be sensitive to strong Lewis acids.

-

Reagent: Hydrazine hydrate (

) in Ethanol. -

Mechanism: The hydrazine nucleophile attacks the imide carbonyls, forming a cyclic phthalhydrazide byproduct (insoluble solid) and releasing the free primary amine.

-

Advantage: Mild conditions (refluxing ethanol) preserve the ether linkage of the THF ring.

Visualization: Deprotection Mechanism

Figure 2: The Ing-Manske deprotection pathway releasing the target amine.[1]

Applications in Drug Discovery

5-Aminolevulinic Acid (ALA) Derivatives

Patents indicate the use of this compound as a precursor in the synthesis of ALA derivatives. The phthalimide group protects the amine while the tetrahydrofuran moiety serves as a solubilizing lipophilic tail or is further oxidized to a lactone [1].

Kinase Inhibitor Scaffolds

The tetrahydrofuran ring is a common pharmacophore in kinase inhibitors (e.g., in the ribose binding pocket). This intermediate allows for the introduction of the THF motif onto an aromatic core via the Gabriel synthesis, avoiding the use of unstable free amines during early synthetic steps.

Chiral Building Blocks

When synthesized from (S)-(+)-tetrahydrofurfurylamine , the resulting phthalimide retains stereochemical integrity.[1] This is crucial for synthesizing enantiopure drugs where the 3D orientation of the ether oxygen is required for hydrogen bonding within the active site.

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The compound is not hygroscopic but should be kept away from strong bases to prevent premature hydrolysis.

References

-

Takeya, T. et al. (1993). Process for preparing 5-aminolevulinic acid salt. United States Patent US5218088A.

-

Gibson, M.S.[1] & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. [1]

-

Khan, M.N. (1995). Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry.

Sources

Molecular weight and formula of N-(Tetrahydrofurfuryl)phthalimide

An In-Depth Technical Guide to N-(Tetrahydrofurfuryl)phthalimide

Introduction

The phthalimide scaffold represents a cornerstone in medicinal chemistry and synthetic organic chemistry. As a bicyclic, non-aromatic nitrogen heterocycle, its derivatives are integral to a wide array of pharmacologically active agents, agrochemicals, and polymers[1][2]. The imide functional group imparts a unique combination of chemical stability and reactivity, making it a versatile building block[3]. Phthalimides are perhaps most famously associated with the Gabriel synthesis for preparing primary amines and with the immunomodulatory drug thalidomide and its safer, more potent analogs like lenalidomide and pomalidomide[4].

This technical guide provides a comprehensive overview of N-(Tetrahydrofurfuryl)phthalimide, a specific derivative that combines the privileged phthalimide core with a tetrahydrofurfuryl moiety. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular properties, synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Properties

N-(Tetrahydrofurfuryl)phthalimide is formed by the substitution of the acidic imide proton of phthalimide with a tetrahydrofurfuryl group. This substitution significantly alters the molecule's physical and chemical properties compared to the parent phthalimide.

Molecular Structure and Formula

The fundamental attributes of the molecule are summarized below. The molecular formula is C₁₃H₁₃NO₃, and its structure features the planar phthalimide ring system linked to the flexible, saturated tetrahydrofurfuryl ring via a methylene bridge.

Caption: Molecular structure of N-(Tetrahydrofurfuryl)phthalimide.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₃NO₃ | Calculated |

| Molecular Weight | 231.25 g/mol | Calculated |

| IUPAC Name | 2-(Tetrahydrofuran-2-ylmethyl)isoindole-1,3-dione | IUPAC Nomenclature |

| Parent Compound CAS | 85-41-6 (Phthalimide) | [5][6] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted phthalimides is a well-established area of organic chemistry. The two most prominent methods are direct condensation and the Gabriel synthesis, both of which are applicable for preparing N-(Tetrahydrofurfuryl)phthalimide.

Synthetic Pathways

-

Direct Condensation of Phthalic Anhydride: This is often the most direct route, involving the reaction of phthalic anhydride with tetrahydrofurfurylamine. The reaction typically requires heat to drive off the water molecule formed during the imide ring closure. This method is efficient and atom-economical.[7][8]

-

Gabriel Synthesis: This classic method involves the N-alkylation of phthalimide.[8] Phthalimide's N-H proton is notably acidic (pKa ≈ 8.3) due to the strong electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[9][10][11] The phthalimide is first deprotonated with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form potassium phthalimide, a potent nucleophile. This salt is then reacted with an alkyl halide, such as tetrahydrofurfuryl chloride, in an Sₙ2 reaction to yield the final product.[10]

Caption: Workflow for the Gabriel synthesis of the target compound.

Experimental Protocol: Synthesis via Direct Condensation

This protocol describes a robust method for synthesizing N-(Tetrahydrofurfuryl)phthalimide from readily available starting materials.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Tetrahydrofurfurylamine (1.05 eq)

-

Glacial acetic acid (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.

-

Stir the mixture to form a suspension.

-

Slowly add tetrahydrofurfurylamine (1.05 eq) to the flask. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water with stirring. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(Tetrahydrofurfuryl)phthalimide.

-

Dry the purified product under vacuum.

Causality and Validation: Heating in a high-boiling polar solvent like acetic acid facilitates the dehydration of the intermediate phthalamic acid to form the stable five-membered imide ring. The precipitation in water is an effective purification step, as the non-polar product is insoluble while the polar solvent and any unreacted amine are washed away. Purity can be validated by melting point analysis and spectroscopic methods.

Spectroscopic and Analytical Characterization

Structural confirmation of N-(Tetrahydrofurfuryl)phthalimide relies on standard spectroscopic techniques. The expected data are inferred from the known spectra of the phthalimide core and related N-substituted derivatives.[12][13][14]

| Technique | Expected Observations | Rationale |

| FT-IR (cm⁻¹) | ~1770 & ~1715 (C=O stretch, asymmetric & symmetric); ~1380 (C-N stretch); ~1100 (C-O-C stretch); No N-H stretch (~3300) | The two strong carbonyl peaks are characteristic of the imide group.[13] The absence of an N-H band and the presence of a C-O-C ether band confirm the successful N-alkylation with the tetrahydrofurfuryl moiety. |

| ¹H NMR (ppm) | δ 7.8-8.0 (m, 4H); δ 3.5-4.0 (m, 5H); δ 1.5-2.0 (m, 4H) | The multiplet in the aromatic region corresponds to the four protons of the phthalimide ring.[12] The complex multiplets in the aliphatic region correspond to the nine protons of the tetrahydrofurfuryl group. |

| ¹³C NMR (ppm) | δ ~168 (C=O); δ ~134, ~132, ~123 (Aromatic C); δ ~77, ~68, ~45, ~29, ~25 (Aliphatic C) | The downfield signal confirms the imide carbonyl carbons.[13] Multiple signals in the upfield region confirm the presence of the five distinct carbon environments within the tetrahydrofurfuryl substituent. |

| Mass Spec. (m/z) | [M+H]⁺ = 232.09 | The molecular ion peak corresponding to the calculated molecular weight provides definitive evidence of the compound's identity. |

Relevance in Medicinal Chemistry and Drug Development

The phthalimide core is considered a "privileged scaffold" in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties.[2][4][15]

Key Advantages of the Phthalimide Scaffold:

-

Lipophilicity: The planar, aromatic nature of the phthalimide group enhances lipophilicity, which can facilitate passage across biological membranes—a crucial property for drug efficacy.[3]

-

Metabolic Stability: The imide ring is generally robust and resistant to metabolic degradation, providing a stable anchor for various functional groups.

-

Synthetic Accessibility: The ease of synthesis and derivatization allows for the creation of large libraries of compounds for screening.[8]

The introduction of the tetrahydrofurfuryl group to the phthalimide core is a strategic choice in medicinal chemistry. This group can influence several key drug-like properties:

-

Solubility: The ether oxygen in the tetrahydrofuran ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a simple alkyl substituent.

-

Conformational Flexibility: The non-planar, flexible ring can allow for optimal positioning and interaction within a biological target's binding pocket.

-

Metabolic Profile: The substituent can alter the molecule's metabolic fate, potentially blocking sites of unwanted metabolism or introducing new sites for controlled metabolic activation or deactivation.

Given the broad activities of phthalimides, N-(Tetrahydrofurfuryl)phthalimide serves as a valuable intermediate or a potential drug candidate itself, worthy of investigation in screening programs targeting a range of diseases.[3]

Conclusion

N-(Tetrahydrofurfuryl)phthalimide, with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol , is a significant derivative of the pharmacologically important phthalimide family. Its synthesis is readily achievable through established methods like direct condensation or the Gabriel synthesis. Its structure can be unequivocally confirmed using standard spectroscopic techniques. As a molecule that combines the stable, lipophilic phthalimide core with a flexible, polar tetrahydrofurfuryl group, it represents a compound of high interest for researchers in organic synthesis and professionals in drug development seeking novel therapeutic agents.

References

-

Vedantu. Phthalimide: Structure, Properties, Preparation, Uses & Reactions. [Link]

-

Organic Syntheses. Phthalimide. [Link]

-

Der Pharma Chemica. An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. [Link]

-

NIST WebBook. Phthalimide, n-[(2(3h)-oxo-3-phenyl-3-benzofuranyl)methyl]-. [Link]

-

MDPI. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. [Link]

-

Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6). [Link]

-

Wikipedia. Phthalimide. [Link]

-

Semantic Scholar. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. [Link]

-

Testbook. Phthalimide: Structure, Preparation, Properties & Uses. [Link]

-

Wiley Online Library. Phthalimide‐containing drugs approved by the Food and Drug Administration. [Link]

-

PubChem. Phthalimide. [Link]

-

ResearchGate. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. [Link]

-

ResearchGate. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. [Link]

-

PrepChem.com. Synthesis of N-(fur-2-ylmethoxy)phthalimide. [Link]

-

NIST WebBook. Phthalimide. [Link]

-

Der Pharma Chemica. Efficient one pot synthesis of N-alkyl and N-aryl imides. [Link]

-

Research Journal of Pharmacy and Technology. Phthalimides: Biological Profile and Recent Advancements. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

Royal Society of Chemistry. Phthalimides: developments in synthesis and functionalization. [Link]

-

Journal of Applied Pharmaceutical Science. Recent Advances and Future Prospects of Phthalimide Derivatives. [Link]

-

PubChem. N-(methyl-d3)phthalimide. [Link]

-

DEA.gov. The Characterization of N-methylphthalimide (NMP). [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimide | CAS 85-41-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Phthalimide [webbook.nist.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Phthalimides [organic-chemistry.org]

- 9. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 10. Phthalimide - Wikipedia [en.wikipedia.org]

- 11. testbook.com [testbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. dea.gov [dea.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Melting Point Characterization of Pure N-(Tetrahydrofurfuryl)phthalimide

[1][2][3][4]

Executive Summary

N-(Tetrahydrofurfuryl)phthalimide is a crystalline solid intermediate used in the manufacture of agrochemicals.[2][3] For high-purity (>99%) research and industrial grades, the definitive melting point range is 86.5°C – 87.5°C .[1][2][3]

Deviations from this narrow 1.0°C range serve as a primary indicator of process impurities, specifically unreacted starting materials (phthalimide) or retained solvents (tetrahydrofurfuryl alcohol).[1][2][3] This guide outlines the physicochemical basis for this range, synthesis-derived impurity profiles, and validated protocols for thermal analysis.[1][2][3]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Parameter | Specification |

| Chemical Name | N-(Tetrahydrofurfuryl)phthalimide |

| CAS Number | 22509-07-5 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Physical State | White crystalline powder |

| Melting Point (Pure) | 86.5°C – 87.5°C (Sharp, <1°C range) |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in Water.[1][4][5] |

Structural Significance

The molecule consists of a rigid, planar phthalimide core fused to a flexible tetrahydrofurfuryl ring.[2][3]

-

Phthalimide Core: Contributes to crystallinity and high melting point potential (Parent Phthalimide MP: ~233°C).[2][3]

-

Tetrahydrofurfuryl Group: Disrupts the crystal lattice symmetry of the parent phthalimide, significantly lowering the melting point to the ~87°C range.[1][2][3] This "lattice disruption" makes the melting point highly sensitive to the presence of homologous impurities.[2][3]

Synthesis & Impurity Logic

Understanding the synthesis pathway is essential for interpreting melting point data.[2][3] The compound is typically synthesized via the N-alkylation of phthalimide (or potassium phthalimide) with tetrahydrofurfuryl bromide or through Mitsunobu coupling with tetrahydrofurfuryl alcohol.[2][3]

Impurity Impact on Melting Point[1]

-

Tetrahydrofurfuryl Alcohol (Liquid, BP ~178°C): Acts as a solvent impurity.[2][3][6] Even trace amounts (0.5%) will cause significant melting point depression , shifting the range to 80–84°C .[2][3]

-

Unreacted Phthalimide (Solid, MP ~233°C): A high-melting impurity.[1][2][3] While theoretically capable of elevating the MP, in practice, it often creates a heterogeneous mixture.[1][2][3] In capillary analysis, this results in a broadened range where the bulk melts at ~86°C, but solid particulates (phthalimide) remain visible up to >200°C, confusing the "clear point" determination.[1][2][3]

-

Water/Solvent: Volatiles cause "sweating" or bubbling in the capillary before the true melt, often leading to a depressed onset temperature.[2][3]

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the critical process steps where impurities are removed to achieve the target MP range.

Figure 1: Purification logic flow.[1][2][3] The sharp MP range is only achieved after the removal of unreacted phthalimide (via basic wash) and oily byproducts (via recrystallization).[1][2][3]

Validated Experimental Protocol

To ensure reproducibility and adherence to scientific rigor (E-E-A-T), follow this protocol based on USP <741> Melting Range or Temperature .

Equipment

-

Apparatus: Capillary Melting Point Apparatus (e.g., Buchi, Mettler Toledo) with silicone oil bath or metal block.[1][2][3]

-

Capillaries: Borosilicate glass, closed at one end, 1.5–2.0 mm diameter.[1][2][3]

Step-by-Step Methodology

-

Sample Preparation:

-

Loading:

-

Heating Profile:

-

Observation:

Interpretation of Results

| Observed Range | Purity Assessment | Action Required |

| 86.5°C – 87.5°C | High Purity (>99%) | Proceed to next synthesis step. |

| 84.0°C – 86.0°C | Acceptable (97-98%) | Suitable for non-critical applications.[2][3] |

| < 84.0°C | Impure | Contaminated with solvent/alcohol.[2][3][6] Dry or recrystallize.[2][3] |

| Broad (>2°C range) | Heterogeneous | Unreacted phthalimide present.[2][3] Perform NaHCO₃ wash.[2][3] |

References

-

Synthesis and Physical Properties of N-substituted Phthalimides.

-

Phthalimide Derivatives in Herbicide Synthesis (Flumiclorac-pentyl).

-

Standard Test Method for Melting Point of Organic Chemicals.

Sources

- 1. CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE | 1469-48-3 [chemicalbook.com]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flumiclorac | C16H13ClFNO5 | CID 92414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrofurfuryl Alcohol [drugfuture.com]

Crystal structure analysis of isoindole-1,3-dione derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of Isoindole-1,3-dione Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, a testament to its synthetic accessibility and versatile pharmacophoric nature.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[2][3][4] The history of this class of compounds is complex, highlighted by thalidomide, a molecule infamous for its teratogenic effects but later repurposed as a powerful treatment for multiple myeloma and erythema nodosum leprosum.[5][6][7]

This renaissance spurred the development of second and third-generation immunomodulatory drugs (IMiDs®), such as lenalidomide and pomalidomide, which exhibit enhanced potency and refined activity profiles.[8][9] The profound impact of these derivatives on oncology and immunology underscores the necessity of a deep, atom-level understanding of their structure.[10] X-ray crystallography provides this understanding, revealing the precise three-dimensional architecture of these molecules. This guide offers a comprehensive overview of the principles, experimental workflows, and interpretive analysis of the crystal structures of isoindole-1,3-dione derivatives, tailored for professionals engaged in drug discovery and development.

Pillar I: The Foundation of Structural Knowledge - Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[11] It provides unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a material.[12] For drug development, this information is not merely academic; it is foundational for understanding drug-receptor interactions, explaining structure-activity relationships (SAR), and guiding the design of new chemical entities.[12]

The technique is predicated on Bragg's Law (nλ = 2d sinθ), which relates the diffraction of X-rays by the ordered planes of atoms in a crystal to the spacing between those planes.[13] By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of electron density within the crystal can be reconstructed, from which the atomic positions are determined.[11]

The overall workflow is a multi-stage process that demands precision at every step. A failure in any one stage, particularly in obtaining high-quality crystals, can halt the entire analysis.

Caption: Workflow for Crystal Structure Analysis of Isoindole-1,3-dione Derivatives.

Pillar II: The Art and Science of Crystallization

The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[11][12] This process is often empirical, relying on a systematic exploration of conditions to coax molecules out of solution into a highly ordered lattice.

Experimental Protocol: Growing Single Crystals of Isoindole-1,3-dione Derivatives

This protocol describes two common and effective methods for growing single crystals of small organic molecules. The choice of solvent is paramount; ideally, the compound should have moderate solubility, as solutions that are too dilute will not crystallize, while highly saturated solutions often lead to rapid precipitation of microcrystalline powder instead of single crystals.[14]

1. Slow Solvent Evaporation:

-

Rationale: This is the simplest method, relying on gradually increasing the concentration of the solute to the point of supersaturation, which initiates crystal growth.

-

Procedure:

-

Prepare a nearly saturated solution of the purified isoindole-1,3-dione derivative in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane, or a mixture like ethanol/hexane) in a clean vial.[14][15]

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with small perforations. This allows the solvent to evaporate slowly over several days to weeks.

-

Place the vial in a location free from vibration and significant temperature fluctuations.

-

Monitor periodically for the formation of single crystals.

-

2. Solvent/Anti-Solvent Vapor Diffusion:

-

Rationale: This technique is more controlled and is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another. It creates a very slow and gradual change in solvent composition.

-

Procedure:

-

Dissolve the compound in a small volume of a "good" solvent (in which it is readily soluble) in a small, open vial.

-

Place this small vial inside a larger, sealable jar that contains a larger volume of a volatile "anti-solvent" (in which the compound is poorly soluble, but which is miscible with the good solvent).

-

Seal the larger jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

-

This gradual decrease in solubility will slowly bring the solution to a state of supersaturation, promoting the growth of well-ordered crystals.

-

Pillar III: Deciphering the Structure - Analysis and Interpretation

Once a crystal structure is solved and refined, the resulting model provides a wealth of information. For isoindole-1,3-dione derivatives, the analysis typically focuses on molecular conformation, intermolecular interactions, and the potential for polymorphism.

Molecular Conformation and Key Structural Features

The core isoindole-1,3-dione ring system is relatively planar. However, the substituents attached to the nitrogen atom dictate the molecule's overall three-dimensional shape. In the case of IMiDs like lenalidomide and pomalidomide, a critical feature is the chiral center on the glutarimide ring, leading to (S) and (R) enantiomers.[5][6] The crystal structure unambiguously determines the relative orientation of the phthalimide and glutarimide rings, which is crucial for biological activity.

Intermolecular Interactions: The Architects of the Crystal Lattice

The way molecules pack together in a crystal is governed by a network of non-covalent interactions. Understanding these interactions is key to predicting a compound's physical properties, such as melting point, solubility, and stability.

-

Hydrogen Bonds: In derivatives like pomalidomide, the amine hydrogen atoms act as donors to carbonyl oxygen atoms, forming N–H⋯O hydrogen bonds that link molecules together.[16][17]

-

π-π Stacking: The planar, aromatic nature of the phthalimide ring promotes stacking interactions with neighboring molecules, contributing significantly to crystal stability.

-

Other Weak Interactions: C–H⋯O and other van der Waals forces also play a crucial role in the overall packing arrangement.[16]

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment.[18]

Polymorphism: The Same Molecule, Different Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[13] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility and dissolution rate, which directly impact bioavailability. Pomalidomide, for example, is known to exist in multiple crystalline forms (e.g., Form A, B, C, etc.).[17] The crystal structure of pomalidomide Form I reveals a triclinic system (space group P-1) characterized by parallel stacking and hydrogen bonding that links molecules into double layers.[10][16][17] Characterizing and controlling polymorphism is a critical aspect of drug development to ensure consistent product quality and performance.

| Compound | Formula | Crystal System | Space Group | Key Reference |

| Pomalidomide (Form I) | C₁₃H₁₁N₃O₄ | Triclinic | P-1 | [16][17] |

| Thalidomide Analog | C₁₃H₁₆N₂O₄ | Monoclinic | P2₁/c | [8] |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione | Varies | Monoclinic | P2₁/n | [18] |

Table 1: Summary of Crystallographic Data for Select Isoindole-1,3-dione Derivatives.

Pillar IV: Application in Drug Development - From Structure to Function

The ultimate goal of crystal structure analysis in a pharmaceutical context is to inform drug design and development. The structural insights gained are directly applicable to understanding and modulating biological activity.

Elucidating the Mechanism of Action: The "Molecular Glue"

Perhaps the most significant contribution of crystallography to the field of isoindole-1,3-dione derivatives is the elucidation of their mechanism of action. Crystal structures of the Cereblon (CRBN)–DDB1 complex bound to thalidomide, lenalidomide, or pomalidomide revealed how these drugs work.[6][19]

The IMiD molecule binds within a hydrophobic pocket of CRBN.[19] This binding event alters the surface of CRBN, creating a novel interface that recruits specific "neosubstrate" proteins, such as the transcription factors IKZF1, IKZF3, or the embryonic transcription factor SALL4.[20][21] By bringing the substrate into proximity with the E3 ubiquitin ligase complex, the drug acts as a "molecular glue," leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[20][22] This mechanism explains both the anti-myeloma effects (degradation of IKZF1/3) and the teratogenic effects (degradation of SALL4).[21]

Caption: "Molecular Glue" Mechanism of Action for Immunomodulatory Drugs (IMiDs).

Guiding Structure-Based Drug Design

The detailed crystal structures of these ternary complexes provide a blueprint for rational drug design.[21] By observing how the isoindolinone ring of the drug is exposed to the solvent, chemists can design new derivatives with modified moieties at this position to recruit different neosubstrates, potentially leading to new therapies with novel mechanisms or improved safety profiles.[19][22] For instance, the additional amino group on lenalidomide and pomalidomide forms a stabilizing hydrogen bond that enhances binding to IKZF1, explaining their increased potency over thalidomide.[22] This level of insight is only possible through high-resolution structural data.

Conclusion

The crystal structure analysis of isoindole-1,3-dione derivatives is a cornerstone of their development as therapeutic agents. It provides the essential atomic-level detail required to understand their physical properties, rationalize their biological activity, and design the next generation of molecules. From the painstaking process of crystal growth to the profound insights into complex biological mechanisms, X-ray crystallography transforms these fascinating molecules from chemical formulas into precisely defined three-dimensional entities, empowering researchers to harness their full therapeutic potential.

References

-

Crystal structure of the thalidomide analog (3aR,7aS)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of pomalidomide Form I, C 13 H 11 N 3 O 4. (2022). ResearchGate. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. (2022). Taylor & Francis Online. Retrieved from [Link]

-

Crystal structure of pomalidomide Form I, C13H11N3O4. (2021). Cambridge Core. Retrieved from [Link]

-

Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). Bentham Science. Retrieved from [Link]

-

The novel mechanism of lenalidomide activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structures of thalidomide and its N-alkyl analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

Structures of thalidomide and its structural analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Determination of the Physical and Chemical Properties of Pomalidomide (Form A). (2022). ResearchGate. Retrieved from [Link]

-

Structural studies reveal thalidomide's mechanism of action and clinical effects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex. (2020). PubMed. Retrieved from [Link]

-

Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI. Retrieved from [Link]

-

Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Hindawi. Retrieved from [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Publications. Retrieved from [Link]

-

9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. (2025). RCSB PDB. Retrieved from [Link]

-

How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. Retrieved from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Semantic Scholar. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

-

n → π* and chalcogen bonds in azole-substituted isoindole derivatives: a combined crystallographic and computational study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Thalidomide. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. Retrieved from [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]

- 3. pubs.acs.org [pubs.acs.org]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structure of the thalidomide analog (3aR*,7aS*)-2-(2,6-dioxopiperidin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. How To [chem.rochester.edu]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of pomalidomide Form I, C13H11N3O4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

The Art of the Imide: A Senior Application Scientist's Guide to N-Substituted Phthalimide Synthesis

Abstract

The N-substituted phthalimide scaffold is a cornerstone in modern organic synthesis and medicinal chemistry, underpinning the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from the robust nature of the phthalimide group as a protecting group for primary amines and the diverse biological activities exhibited by its derivatives.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing N-substituted phthalimides. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key transformations are provided, alongside a critical analysis of the advantages and limitations of each approach.

Introduction: The Enduring Importance of the Phthalimide Moiety

The phthalimide core, characterized by a benzene ring fused to a five-membered cyclic imide, is more than just a stable heterocyclic system. It is a versatile building block that has left an indelible mark on the landscape of chemical science.[1] Historically, its most prominent role has been in the Gabriel synthesis of primary amines, a method that elegantly circumvents the common issue of over-alkylation encountered with direct ammonia alkylation.[6][7][8] Beyond its utility as a synthetic intermediate, the N-substituted phthalimide framework is a privileged scaffold in drug discovery, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[9][10][11] The thalidomide tragedy, while a stark reminder of the importance of stereochemistry in drug design, also spurred deeper investigation into the immunomodulatory properties of phthalimides, leading to the development of second-generation drugs like lenalidomide and pomalidomide for treating multiple myeloma.[2][12]

This guide will navigate the synthetic landscape of N-substituted phthalimides, from the foundational Gabriel and Mitsunobu reactions to modern, efficiency-driven techniques. Our focus will be on providing not just the "how," but the "why"—elucidating the mechanistic rationale behind each transformation to empower researchers to make informed decisions in their synthetic endeavors.

Foundational Pillars: The Gabriel and Mitsunobu Reactions

The Gabriel Synthesis: A Classic for Primary Amine Preparation

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a cornerstone of organic synthesis for the preparation of primary amines.[7][8] The strategy hinges on the use of the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), thereby preventing the formation of secondary and tertiary amine byproducts.[8]

2.1.1. The Underlying Chemistry: A Two-Stage Process

The synthesis proceeds in two distinct stages:

-

N-Alkylation of Phthalimide: The process begins with the deprotonation of phthalimide, a solid that is weakly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a base, typically potassium hydroxide, generates the potassium phthalimide salt, which is a potent nucleophile.[6][7] This nucleophilic salt then undergoes an Sₙ2 reaction with a primary alkyl halide to form an N-alkylphthalimide.[8][13] It is crucial to note that this method is generally not suitable for secondary alkyl halides due to competing elimination reactions.[8]

-

Cleavage of the N-Alkylphthalimide: The final step involves the liberation of the primary amine from the N-alkylphthalimide intermediate. While acidic or basic hydrolysis can be employed, the most common and often milder method is hydrazinolysis, known as the Ing-Manske procedure.[4][13] Treatment with hydrazine hydrate in a refluxing alcoholic solvent leads to the formation of the desired primary amine and the stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture.[8][13]

2.1.2. Mechanistic Rationale

The success of the Gabriel synthesis lies in the controlled, stepwise introduction of the alkyl group onto the nitrogen atom, followed by a clean cleavage step.

Caption: Workflow of the Gabriel Synthesis.

2.1.3. Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Benzyl chloride

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

Step 1: Formation of Potassium Phthalimide

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol with gentle warming.

-

Add phthalimide to the solution and reflux the mixture for 1 hour.

-

Cool the mixture and collect the precipitated potassium phthalimide by filtration. Wash with cold ethanol and dry.

Step 2: N-Alkylation

-

Suspend the dried potassium phthalimide in a suitable solvent like DMF.

-

Add benzyl chloride dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture and pour it into cold water to precipitate the N-benzylphthalimide.

-

Filter the solid, wash with water, and dry.

Step 3: Hydrazinolysis

-

To a solution of N-benzylphthalimide in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a strong base (e.g., NaOH) and extract the benzylamine with diethyl ether.

-

Dry the ethereal extract over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude benzylamine. Purify further by distillation if necessary.

2.1.4. Data Summary: Gabriel Synthesis

| Alkyl Halide | Reaction Time (Alkylation) | Yield of N-Alkylphthalimide | Reaction Time (Hydrazinolysis) | Overall Yield of Amine |

| Benzyl Chloride | 2-4 hours | >90% | 2-4 hours | ~85% |

| n-Butyl Bromide | 4-6 hours | 85-90% | 3-5 hours | ~80% |

| Ethyl Bromoacetate | 3-5 hours | 80-85% | 2-4 hours | ~75% |

The Mitsunobu Reaction: N-Alkylation of Phthalimide with Alcohols

2.2.1. The Mechanistic Nuances

The Mitsunobu reaction is characterized by the in situ activation of the alcohol by the phosphine and azodicarboxylate reagents.

Caption: Key steps in the Mitsunobu reaction for N-alkylation.

The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a hallmark of the Sₙ2-like displacement of the activated hydroxyl group.

2.2.2. Experimental Protocol: Mitsunobu Reaction of 4-Fluorophthalimide with a Primary Alcohol

Materials:

-

4-Fluorophthalimide

-

Primary alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere

Procedure: [17]

-

To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorophthalimide (1.0 eq), the primary alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

2.2.3. Data Summary: Mitsunobu Reaction

| Alcohol | Reaction Time | Yield of N-Alkylphthalimide |

| 1-Pentanol | 12-16 hours | 85-95% |

| 2-Phenylethanol | 10-14 hours | 90-98% |

| (S)-2-Butanol | 16-24 hours | 80-90% (with inversion of configuration) |

Modern Synthetic Approaches: Enhancing Efficiency and Scope

While the Gabriel and Mitsunobu reactions are invaluable, the quest for milder conditions, shorter reaction times, and broader substrate scope has driven the development of new synthetic strategies.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[18][19][20] The direct condensation of phthalic anhydride with primary amines is particularly amenable to microwave heating.[20][21]

3.1.1. The Rationale: Efficient Energy Transfer

Microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating methods.

3.1.2. Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides

Materials:

-

Phthalic anhydride

-

Aromatic amine

-

Dimethylformamide (DMF) (optional, as a solvent or for dissolution of reactants)

-

Microwave reactor

Procedure: [20]

-

In a microwave-safe vessel, mix phthalic anhydride (1.5 eq) and the aromatic amine (1.0 eq).

-

If the reactants are solid, a small amount of a high-boiling polar solvent like DMF can be added to facilitate mixing and energy absorption.[18]

-

Place the vessel in the microwave reactor and irradiate at a set power and temperature for a short duration (typically 2-10 minutes).[20]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add ethanol.

-

Heat the mixture to reflux for a few minutes and then cool to allow the product to crystallize.

-

Filter the solid product and recrystallize from a suitable solvent if necessary.

3.1.3. Data Summary: Microwave vs. Conventional Heating

| Amine | Microwave Time | Microwave Yield | Conventional Time | Conventional Yield |

| Aniline | 2 min | 95% | 2 hours | 85% |

| p-Toluidine | 3 min | 94% | 3 hours | 82% |

| p-Anisidine | 4 min | 92% | 4 hours | 80% |

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification.[22][23][24] The formation of N-substituted phthalimides can be accelerated under ultrasonic irradiation.

3.2.1. The Principle: Acoustic Cavitation

Ultrasound waves passing through a liquid medium create, grow, and implosively collapse microscopic bubbles. This phenomenon, known as acoustic cavitation, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.

Metal-Catalyzed and Metal-Free Innovations

Recent research has focused on developing novel catalytic systems to access N-substituted phthalimides, particularly N-aryl derivatives, under milder conditions and with greater functional group tolerance.

3.3.1. Transition-Metal Catalysis

Transition-metal-catalyzed carbonylation reactions have emerged as a powerful strategy.[1] For instance, the palladium-catalyzed carbonylation of benzamide derivatives offers a route to a wide range of N-aryl and N-alkyl phthalimides.[1][13] Other metals like rhodium and cobalt have also been employed in C-H activation and carbonylative cyclization strategies.[2][25]

3.3.2. Organocatalysis and Metal-Free Approaches

To address the cost and toxicity concerns associated with some metal catalysts, organocatalytic and metal-free methods are gaining prominence.[25][26] N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the atroposelective synthesis of N-aryl phthalimides under mild conditions.[25][26][27] Another innovative metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones.[1]

The Phthalimide Group in Action: A Protecting Group Strategy

Beyond its role as a precursor to primary amines, the phthalimido group is an effective protecting group for primary amines in multi-step syntheses.[3][4][28] Its robustness allows it to withstand a variety of reaction conditions, and it can be selectively removed when needed. The electron-withdrawing nature of the phthalimido group can also influence the reactivity of adjacent C-H bonds, a property that has been exploited in rhodium-catalyzed C-H functionalization reactions.[3][28]

Conclusion and Future Outlook

The synthesis of N-substituted phthalimides is a mature yet continually evolving field. While classical methods like the Gabriel synthesis and Mitsunobu reaction remain indispensable tools, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The development of novel catalytic systems, both metal-based and metal-free, is expanding the synthetic chemist's toolbox, enabling the construction of increasingly complex and diverse phthalimide derivatives. As our understanding of the multifaceted roles of phthalimides in biology and materials science deepens, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to grow, ensuring that this versatile scaffold remains at the forefront of chemical research for years to come.

References

- Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.

-

(2025, February 21). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

-

Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 15(1), 1-9. [Link]

-

Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

-

(2023, January 22). Gabriel Synthesis. Chemistry LibreTexts. [Link]

-

(2023, May 30). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters. [Link]

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. [Link]

-

Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22933-22963. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. National Institutes of Health. [Link]

-

Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

-

Abdullah, A. S., & Pawar, N. S. (2014). Ultrasound Irradiated High-Speed Classical Synthesis and Biological Studies of Various N-Substituted Phthaloyl Derivatives. Chemistry and Materials Research, 6(9), 47-56. [Link]

-

Pawar, N. S., et al. (2012). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Der Pharmacia Lettre, 4(4), 1129-1136. [Link]

-

What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]

-

A Facile and General Method for the Synthesis of N-Aryl/Heteroarylphthalimides, Bisphthalimides. Bentham Science Publishers. [Link]

-

Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. [Link]

-

Li, J., et al. (2002). A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. Synthetic Communications, 32(6), 927-930. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

Gabriel Synthesis. Organic Chemistry Portal. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

-

(2006, June 22). Microwave‐assisted Synthesis of N‐Hydroxyphthalimide Derivatives. Taylor & Francis Online. [Link]

-

(2016, March 10). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Alizadeh, A., et al. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. The Journal of Organic Chemistry, 85(1), 535-542. [Link]

-

Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]

-

(2024, December 17). Phthalimides as anti-inflammatory agents. National Institutes of Health. [Link]

-

Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]

-

(2018). Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[13]arene Phthalimides: NMR, X-ray and Photophysical Analysis. National Institutes of Health. [Link]

-

(2003, May 2). Microwave-Assisted Solid-Phase Synthesis of Phthalimides. Organic Letters. [Link]

-

Synthesis of N-substituted phthalimides. ResearchGate. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. [Link]

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. SlideShare. [Link]

-

(2019, June 4). Ultrasound-assisted synthesis of heterocyclic compounds. Semantic Scholar. [Link]

-

(2010, July 15). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. PubMed. [Link]

-

(2024, April 2). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]

-

Ultrasound Irradiated High-Speed Classical Synthesis and Biological Studies of Various N-Substituted Phthaloyl Derivatives. IISTE. [Link]

-

Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Phthalimides [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. iiste.org [iiste.org]

- 23. researchgate.net [researchgate.net]

- 24. iiste.org [iiste.org]

- 25. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indian Institute of Science [iisc.ac.in]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

[1][2][3]

Executive Summary

This Application Note details the synthesis of 2-(oxolan-2-ylmethyl)isoindole-1,3-dione (also known as

We present two distinct, self-validating protocols:

-

Method A (Standard): Nucleophilic substitution using Potassium Phthalimide and Tetrahydrofurfuryl Bromide.[1][2] Recommended for robustness and scale-up.[2]

-

Method B (Alternative): Mitsunobu coupling using Phthalimide and Tetrahydrofurfuryl Alcohol.[1][2] Recommended for mild conditions or when the halide is unavailable.[2]

Chemical Context & Retrosynthesis

The target molecule is an

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for both methods.

Figure 1: Mechanistic pathways.[1][2] Method A proceeds via a pre-formed salt or in-situ deprotonation (

Method A: Classical Gabriel Alkylation (Preferred)[2][3]

This protocol utilizes the high nucleophilicity of the phthalimide anion in a polar aprotic solvent.[2] It is the preferred method due to easier purification compared to the Mitsunobu route (which generates phosphine oxide byproducts).[2]

Critical Process Parameters (CPP)

| Parameter | Setting | Rationale |

| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes dissolution of the potassium salt and stabilizes the transition state.[1][2] |

| Temperature | 90–100 °C | Sufficient activation energy for |

| Catalyst | Potassium Iodide (KI) | (Optional) In situ Finkelstein reaction converts R-Br to more reactive R-I.[1][2] |

| Stoichiometry | 1.1 eq. Halide | Slight excess ensures complete consumption of the limiting phthalimide reagent.[2] |

Detailed Protocol

Reagents:

-

Potassium Phthalimide (18.5 g, 100 mmol) [Commercially available or prepared from Phthalimide + KOH][1][2]

-

Tetrahydrofurfuryl Bromide (18.2 g, 110 mmol)[1]

-

Potassium Iodide (0.5 g, 3 mmol) - Catalytic[1]

-

DMF (anhydrous, 100 mL)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][5]

-

Dissolution: Add Potassium Phthalimide (18.5 g) and Potassium Iodide (0.5 g) to the flask. Add DMF (100 mL) and stir to form a suspension.

-

Addition: Add Tetrahydrofurfuryl Bromide (18.2 g) dropwise via syringe or addition funnel over 10 minutes.

-

Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously for 4–6 hours .

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of ice-cold water with rapid stirring.

-

Isolation:

-

Workup (for Scenario B): Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, then brine (1 x 100 mL). Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane:EtOAc 4:1).

Workup Logic Flow

Figure 2: Decision tree for isolation based on physical state of the crude product.

Method B: Mitsunobu Coupling (Alternative)[2][3]

Use this method if Tetrahydrofurfuryl Bromide is unavailable or if neutral conditions are required.[2]

Reagents:

-

Phthalimide (1.47 g, 10 mmol)[1]

-

Tetrahydrofurfuryl alcohol (1.12 g, 11 mmol)[1]

-

Triphenylphosphine (

) (2.88 g, 11 mmol)[1][2] -

THF (anhydrous, 40 mL)

Protocol:

-

Dissolve Phthalimide, Tetrahydrofurfuryl alcohol, and

in anhydrous THF (40 mL) under nitrogen. -

Cool the solution to 0 °C (ice bath).

-

Add DIAD dropwise over 15 minutes. Caution: Exothermic.[1][2]

-

Allow to warm to room temperature and stir for 12–18 hours .

-

Concentrate the solvent directly.[2]

-

Purification: This step is critical as

is difficult to remove.[2] Triturate the residue with cold Diethyl Ether (product often precipitates, oxide stays in solution) or perform flash chromatography (Silica, Gradient 0-30% EtOAc in Hexane).[1][2]

Analytical Characterization

Confirm structure using NMR and IR.[2] The chiral center at the tetrahydrofuran C2 position renders the methylene protons diastereotopic.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to steric hindrance.[1][2] | Increase temp to 110°C; add 0.1 eq KI; extend time to 12h. |

| Sticky Solid/Oil | Residual DMF or solvent occlusion.[2] | Dissolve in EtOAc, wash extensively with water (3x), then dry under high vacuum.[1][2] |

| Starting Material Remains | Moisture in DMF (kills the anion).[2] | Use anhydrous DMF; keep under |

| Hydrolysis | Workup too basic or hot.[2] | Ensure water quench is neutral/cold.[2] Do not heat during extraction.[2] |

References

-

Gabriel Synthesis Mechanism & General Protocol

-

Mitsunobu Reaction for Phthalimides

-

Specific Application (Analogous Chemistry)

-

Brickner, S. J., et al. (1996).[1][2] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections.[1] Journal of Medicinal Chemistry, 39(3), 673–679.[1][2] (Describes phthalimide alkylation with heterocyclic halides). Link[1][2]

-

-

Standard Laboratory Practice

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Hydrazinolysis of N-(Tetrahydrofurfuryl)phthalimide via the Ing-Manske Procedure

Abstract & Scope

This protocol details the deprotection of N-(tetrahydrofurfuryl)phthalimide to yield tetrahydrofurfurylamine (THFA) using the Ing-Manske procedure (hydrazinolysis). While the Gabriel synthesis is a foundational method for producing primary amines free of secondary/tertiary impurities, the isolation of hydrophilic amines like THFA requires specific modifications to the standard workup.

Critical Technical Nuance: Tetrahydrofurfurylamine is miscible with water .[1][2][3] Standard hydrophobic extraction protocols will result in significant product loss into the aqueous phase. This guide prioritizes a "salting-out" extraction methodology and specific pH manipulation to maximize recovery.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[4] Hydrazine attacks the electrophilic carbonyl of the phthalimide, leading to ring opening. A subsequent intramolecular cyclization forms the thermodynamically stable phthalhydrazide, releasing the primary amine.

Figure 1: Mechanistic pathway of the Ing-Manske hydrazinolysis. The driving force is the formation of the stable, insoluble phthalhydrazide byproduct.

Materials & Equipment

| Component | Grade/Spec | Role |

| N-(Tetrahydrofurfuryl)phthalimide | >98% Purity | Substrate |

| Hydrazine Monohydrate | 64-65% (N₂H₄) | Reagent (Nucleophile) |

| Ethanol (EtOH) | 95% or Absolute | Solvent |

| Hydrochloric Acid (HCl) | 2M Aqueous | pH Adjustment / Salt Formation |

| Sodium Hydroxide (NaOH) | 5M or Pellets | pH Adjustment (Basification) |

| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be performed in a fume hood. Neutralize waste streams with dilute bleach (sodium hypochlorite) before disposal.

Experimental Protocol

Phase 1: Reaction Setup

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(tetrahydrofurfuryl)phthalimide (1.0 equiv) in Ethanol (5 mL per gram of substrate).

-

Note: Methanol may be used, but Ethanol allows for a higher reflux temperature (~78°C), accelerating the reaction.

-

-

Add Reagent: Add Hydrazine Monohydrate (1.1 – 1.2 equiv) dropwise to the stirring solution.

-

Stoichiometry: A slight excess ensures complete consumption of the phthalimide. Large excesses should be avoided to minimize hydrazine carryover.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux.

-

Monitor: Stir at reflux for 2–4 hours.

-

Visual Cue: The reaction mixture will initially be clear (or slightly yellow) and will gradually turn into a thick white slurry as phthalhydrazide precipitates.

-

TLC Control: Monitor disappearance of starting material (SiO₂, 30% EtOAc/Hexane). The amine product is polar and may streak near the baseline; focus on the disappearance of the phthalimide spot (

~0.5-0.7).

-

Phase 2: Workup (Critical for Water-Soluble Amines)

Standard filtration often traps product in the voluminous precipitate. This acid-digest method ensures maximum recovery.

-

Cool & Acidify: Cool the reaction mixture to room temperature. Add 2M HCl carefully until the pH is < 2.

-

Purpose: This converts the volatile free amine (THFA) into the non-volatile, water-soluble hydrochloride salt (THFA·HCl).

-

-

Digest: Stir the acidic mixture for 10–15 minutes.

-

Purpose: Phthalhydrazide is insoluble in dilute acid, while the amine salt dissolves completely. This breaks up any inclusion complexes.

-

-

Filtration: Filter off the white solid (phthalhydrazide) using a Büchner funnel. Wash the solid cake with a small amount of water/ethanol.

-

Disposal: The solid is phthalhydrazide. Treat as chemical waste.

-

-

Concentration: Concentrate the filtrate (which contains THFA·HCl) under reduced pressure (Rotavap) to remove the bulk of the Ethanol. You will be left with an aqueous residue.

Phase 3: Isolation & Purification

-

Basification: Cool the aqueous residue in an ice bath. Slowly add 5M NaOH (or solid NaOH pellets with cooling) until pH > 12.

-

Observation: An oil layer (free amine) should separate from the aqueous phase.

-

-

Salting Out (Crucial): Saturate the aqueous layer with solid NaCl.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

volumes).-

Alternative: Diethyl ether can be used, but DCM is often better for polar amines.

-

-

Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

-

Distillation: Remove solvent under reduced pressure. Purify the crude yellow oil via vacuum distillation.[5]

-

Target: THFA boils at ~153°C (atmospheric) or ~55°C at 18 mmHg.

-

Process Logic & Troubleshooting

The following flowchart illustrates the decision-making process during the workup, specifically addressing the solubility challenges.

Figure 2: Workup logic flow emphasizing the acid-base swing to isolate the water-soluble amine.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Product lost in aqueous layer. | Saturate aqueous layer with NaCl; perform more extractions; use DCM instead of Ether. |

| Clogged Filter | Phthalhydrazide is voluminous. | Use a Celite pad; ensure mixture is fully cooled before filtering. |

| Impure Product | Hydrazine carryover. | The initial HCl acidification step helps remove hydrazine (forms hydrazine dihydrochloride, which is less soluble in organics after basification/extraction, though distillation is the ultimate cleanup). |

References

-

Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351. [Link]

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. PubChem. [Link][2]

-

Khan, M. N. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions.[6] ResearchGate. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Tetrahydrofurfurylamine CAS#: 4795-29-3 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Reagents for synthesizing 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

Executive Summary

This technical guide details the synthesis of 2-(oxolan-2-ylmethyl)isoindole-1,3-dione (Common name:

The guide evaluates three distinct synthetic pathways, prioritizing the Mitsunobu reaction for stereochemical precision and the Gabriel Synthesis for robust scalability. It provides validated protocols, critical control points (CCPs), and mechanistic insights to ensure high yield and purity.

Strategic Synthesis Architecture

The synthesis of the target molecule involves coupling the phthalimide nitrogen to the tetrahydrofurfuryl carbon framework. We define three primary routes based on the starting material availability and scale requirements.

Pathway Visualization (DOT Diagram)

Figure 1: Strategic convergence of synthetic pathways. Route A is preferred for lab-scale/chiral synthesis; Route B for robust bulk synthesis; Route C for cost-efficiency when the amine is available.

Detailed Experimental Protocols

Protocol A: The Mitsunobu Reaction (Lab Scale / High Precision)

Best for: Small scale, mild conditions, or when starting from the alcohol.

Reagents:

-

Substrate: Tetrahydrofurfuryl alcohol (1.0 equiv)

-

Nucleophile: Phthalimide (1.1 equiv)

-

Phosphine: Triphenylphosphine (

) (1.2 equiv) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add

(1.2 eq) and Phthalimide (1.1 eq) to the flask. Dissolve in anhydrous THF (0.2 M concentration relative to alcohol). -

Substrate Addition: Add Tetrahydrofurfuryl alcohol (1.0 eq) via syringe.

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Critical: This controls the exotherm of the betaine formation.

-

Activation: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate the solvent in vacuo. The residue will be a viscous oil or semi-solid containing

(triphenylphosphine oxide). -

Purification: Triturate the residue with cold diethyl ether to precipitate the bulk of